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Compound of Interest

Compound Name: Dauricine

Cat. No.: B1265073 Get Quote

Dauricine Alkaloid: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Dauricine, a bioactive

bisbenzylisoquinoline alkaloid. It covers its chemical structure, physicochemical and

pharmacological properties, and key experimental methodologies for its study.

Chemical Structure and Properties
Dauricine is a naturally occurring alkaloid primarily isolated from the rhizomes of plants in the

Menispermaceae family, such as Menispermum dauricum (Asian moonseed) and

Menispermum canadense (Canadian moonseed).[1] Chemically, it is classified as a phenol, an

aromatic ether, and a bis-tetrahydroisoquinoline alkaloid.[1] The structure of Dauricine consists

of two benzylisoquinoline units linked by a diaryl ether bridge.
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Identifier Value

IUPAC Name

4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-

tetrahydro-1-isoquinolinyl]methyl}-2-(4-

{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-

tetrahydro-1-

isoquinolinyl]methyl}phenoxy)phenol[2][3]

CAS Number 524-17-4[4][5]

Molecular Formula C₃₈H₄₄N₂O₆[2][4][5][6]

Synonyms NSC 36413[4]

Physicochemical Data
The physicochemical properties of Dauricine are summarized below, providing essential data

for its handling, formulation, and analysis.

Property Value Source(s)

Molecular Weight 624.77 g/mol [1][5][7]

Appearance
Slightly yellow amorphous

solid; White to off-white solid
[5][8]

Melting Point 115 °C [1][5]

Solubility

Soluble in DMSO (≥62.4

mg/mL), ethanol, acetone, and

benzene.[2][3][6][9][10] Slightly

soluble in ether and PBS (pH

7.2).[4][5] Insoluble in water.[9]

[2][3][4][5][6][9][10]

Optical Rotation [α]D¹¹ -139° (in methanol) [5]
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Dauricine exhibits a wide range of pharmacological activities, making it a subject of interest for

drug development. Its primary effects include anti-cancer, anti-inflammatory, anti-arrhythmic,

and neuroprotective activities.[1][2][3][11]

Summary of Biological Activities
Anti-Cancer: Dauricine demonstrates significant inhibitory effects against various cancer cell

lines, including colon, pancreatic, lung, bladder, and prostate cancers.[2][6][12][13] It inhibits

cell proliferation and invasion, arrests the cell cycle, and induces apoptosis.[6][8][12]

Anti-Inflammatory: The alkaloid shows potent anti-inflammatory properties by inhibiting the

production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β and downregulating

adhesion molecules like ICAM-1 and VCAM-1.[1][4][14][15]

Anti-Arrhythmic: Dauricine can block cardiac transmembrane Na+, K+, and Ca2+ ion

currents, suggesting its potential as an anti-arrhythmic agent.[4][7] It has been shown to

prolong the action potential duration by inhibiting HERG channels.[3]

Neuroprotection: It has demonstrated neuroprotective effects in models of cerebral

ischemia/reperfusion by reducing inflammation and neuronal apoptosis.[1][15]

Quantitative Pharmacological Data (IC₅₀)
Cell Line Cancer Type Activity IC₅₀ Value (µM)

A549, H1299, A427 Lung Adenocarcinoma Proliferation Inhibition Approx. 10-15 µM

EJ Bladder Cancer Proliferation Inhibition 3.81-5.15 µg/mL

PC-3M Prostate Cancer Proliferation Inhibition 3.81-5.15 µg/mL

293T-ACE2, VeroE6 (Cell lines for toxicity) Cytotoxicity > 50 µM

*Note: Original data in

µg/mL is

approximately 6.1-8.2

µM.
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Dauricine modulates several critical intracellular signaling pathways. The most well-

documented are the NF-κB and Hedgehog pathways.

A primary mechanism for Dauricine's anti-inflammatory and anti-cancer effects is the

suppression of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][6][14] In unstimulated

cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli,

such as IL-1β or TNF-α, trigger the phosphorylation and subsequent degradation of IκBα,

allowing the p65 subunit of NF-κB to translocate to the nucleus.[6][16] Dauricine inhibits the

phosphorylation and degradation of IκBα, thereby preventing p65 nuclear translocation and the

transcription of downstream inflammatory and proliferative genes like ICAM-1, VCAM-1,

CyclinD1, and Bcl-2.[4][6][16]
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Dauricine inhibits the NF-κB signaling pathway.

In the context of pancreatic cancer, Dauricine has been shown to suppress the Hedgehog (Hh)

signaling pathway, which is aberrantly activated in many malignancies.[2][7][8] The canonical

Hh pathway is initiated when the Sonic Hedgehog (Shh) ligand binds to its receptor, Patched1

(Ptch1). This binding relieves Ptch1's inhibition of Smoothened (Smo), a G-protein coupled

receptor. Activated Smo then triggers a cascade that leads to the activation and nuclear

translocation of Gli transcription factors, which regulate genes involved in cell proliferation and

survival.[2][5] Dauricine treatment significantly decreases the expression of key pathway

components, including Shh, Ptch1, Smo, and Gli1, thereby inhibiting pathway activity and

suppressing tumor growth.[2][5]
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Dauricine inhibits the Hedgehog signaling pathway.
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Experimental Protocols
This section details generalized methodologies for the isolation, synthesis, and biological

evaluation of Dauricine.

Isolation from Menispermum dauricum
This protocol describes a general procedure for the extraction and isolation of Dauricine from

plant material.

Preparation of Plant Material: Dried rhizomes of M. dauricum are pulverized into a fine

powder.

Extraction: The powdered material is subjected to extraction with an organic solvent, typically

methanol or ethanol, using methods such as maceration or Soxhlet extraction for 24-48

hours. The process is repeated multiple times to ensure exhaustive extraction.

Solvent Removal: The combined extracts are filtered, and the solvent is removed under

reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5%

HCl) and filtered. The acidic solution is then washed with an immiscible organic solvent (e.g.,

ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified

(e.g., with NH₄OH to pH 9-10) and extracted with a solvent like chloroform or

dichloromethane to isolate the basic alkaloid fraction.

Chromatographic Purification: The crude alkaloid fraction is subjected to chromatographic

separation.

Column Chromatography: The fraction is loaded onto a silica gel or alumina column and

eluted with a gradient solvent system (e.g., chloroform-methanol or hexane-ethyl acetate)

to separate the components.

Preparative HPLC: Fractions enriched with Dauricine are further purified using

preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield

the pure compound.
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Structure Elucidation: The identity and purity of the isolated Dauricine are confirmed using

spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[11]

General Synthetic Strategies
The total synthesis of Dauricine is complex. One validated computer-designed approach

involves a multi-step sequence starting from 4-hydroxyethylphenol, proceeding through

iodization, benzylation, coupling, bis-oxidation, another coupling step, reduction, and final

debenzylation.[1] Another advanced strategy for related bis-tetrahydroisoquinoline alkaloids

utilizes an aryne annulation approach to construct the isoquinoline cores, followed by cross-

coupling reactions to form the diaryl ether linkage.[17]

In Vitro Anti-Cancer Activity Workflow
The following protocol outlines a standard workflow for assessing the anti-cancer effects of

Dauricine on a selected cancer cell line.
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3. Biological Assays

Start: Select Cancer Cell Line

1. Cell Culture
Seed cells in appropriate plates

(e.g., 96-well, 6-well)

2. Dauricine Treatment
Incubate cells with various
concentrations of Dauricine

A. Viability Assay (MTT)
Measure cell metabolic activity
to determine cytotoxicity (IC50)

B. Apoptosis/Cell Cycle Assay
(Flow Cytometry)

Stain with Annexin V/PI or PI alone

C. Invasion Assay (Transwell)
Quantify cells invading through

a Matrigel-coated membrane

4. Data Analysis
Calculate IC50 values, percentage of

apoptotic cells, and invasion inhibition

Conclusion

Click to download full resolution via product page

Workflow for in vitro evaluation of anti-cancer activity.

Detailed Protocols:

Cell Viability (MTT Assay):
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Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere

overnight.

Treat cells with a range of Dauricine concentrations (e.g., 0, 5, 10, 15, 20 µM) for 24-48

hours.[12]

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each

well and incubate for 4 hours to allow formazan crystal formation.

Solubilize the formazan crystals with DMSO.

Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed

as a percentage relative to the untreated control.

Apoptosis Analysis (Flow Cytometry):

Culture cells in 6-well plates and treat with Dauricine for 24-48 hours.

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI)

according to the manufacturer's protocol.

Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin

V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

In Vitro Anti-Inflammatory Activity Protocol
This protocol assesses Dauricine's ability to inhibit inflammatory responses in macrophage or

endothelial cells.

Cell Culture: Seed RAW 264.7 macrophages or Human Umbilical Vein Endothelial Cells

(HUVECs) in appropriate plates.[4][18]

Treatment and Stimulation: Pre-treat cells with non-cytotoxic concentrations of Dauricine for

1-2 hours.
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Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL)

or IL-1β (10 ng/mL), for a specified period (e.g., 6-24 hours).[4][18]

Endpoint Analysis:

Nitric Oxide (NO) Measurement (Griess Assay): For macrophage cultures, collect the

supernatant. Mix the supernatant with Griess reagent and measure the absorbance at

~540 nm to quantify nitrite, a stable product of NO. A decrease in nitrite indicates anti-

inflammatory activity.[18]

Gene Expression (qRT-PCR/Western Blot): Lyse the cells to extract RNA or protein. Use

qRT-PCR to measure the mRNA levels of inflammatory genes (ICAM-1, VCAM-1, TNF-α,

etc.). Use Western blotting to measure the protein levels of key signaling molecules (e.g.,

p-p65, IκBα).[4][16]

NF-κB Activity (Luciferase Reporter Assay): Transfect cells with a luciferase reporter

plasmid containing NF-κB binding sites. Following treatment and stimulation, lyse the cells

and measure luciferase activity. A reduction in luminescence indicates inhibition of NF-κB

transcriptional activity.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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